molecular formula C25H30N6O2 B2787111 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide CAS No. 1251635-04-7

3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide

Cat. No.: B2787111
CAS No.: 1251635-04-7
M. Wt: 446.555
InChI Key: HPERPJZWPOYFRN-UHFFFAOYSA-N
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Description

3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an imidazole ring, and a pyridine ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the imidazole and pyridine rings. The final step involves the attachment of the butanamide group. The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-N-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-methyl-N-[6-[4-[4-(4-methylphenyl)piperazine-1-carbonyl]imidazol-1-yl]pyridin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O2/c1-18(2)14-24(32)28-20-6-9-23(26-15-20)31-16-22(27-17-31)25(33)30-12-10-29(11-13-30)21-7-4-19(3)5-8-21/h4-9,15-18H,10-14H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPERPJZWPOYFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=NC=C(C=C4)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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